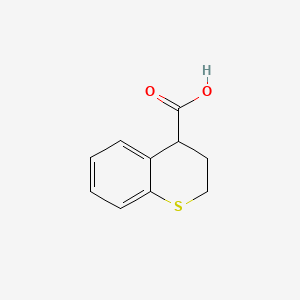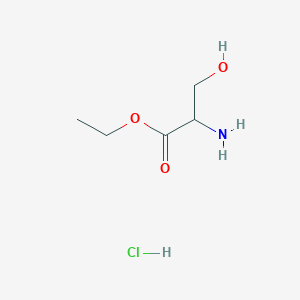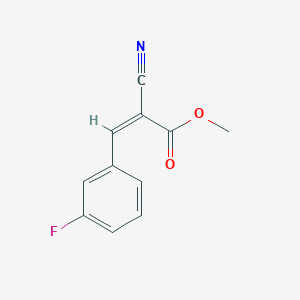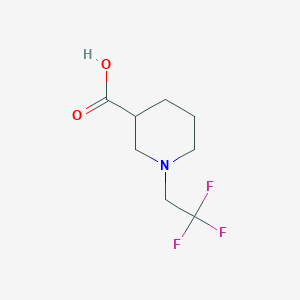
4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as thiophene carboxylic acids . These are compounds containing a thiophene ring which bears a carboxylic acid group .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .科学研究应用
4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid has been used in the synthesis of various organic compounds, such as thiophene derivatives, and has been studied for its potential therapeutic applications. This compound has been found to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. The compound has also been studied for its potential anti-inflammatory, anti-fungal, and anti-bacterial properties.
作用机制
The mechanism of action of 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid is not yet fully understood. It is believed that this compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Finally, this compound may have anti-fungal and anti-bacterial properties by inhibiting the growth of certain pathogenic microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been found to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. The compound has also been studied for its potential anti-inflammatory, anti-fungal, and anti-bacterial properties.
实验室实验的优点和局限性
The use of 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications in both scientific research and industry. However, there are some limitations to using this compound in lab experiments. The compound is highly reactive and can be difficult to handle, and its mechanism of action is not yet fully understood.
未来方向
There are several potential future directions for research on 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid. Further studies are needed to better understand the compound’s mechanism of action and its potential therapeutic applications. Additionally, research should focus on improving the synthesis of this compound and exploring new potential uses for the compound. Finally, further research should be conducted to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of 4-bromo-5-(methylsulfanyl)thiophene-2-carboxylic acid is a multi-step process that involves the reaction of 4-bromo-5-methylthiophene-2-carboxylic acid with sodium hydrogensulfide (NaHS). The reaction proceeds through the formation of an intermediate, 4-bromo-5-methylthiophene-2-sulfenic acid, which is then reduced to this compound using sodium borohydride (NaBH4). The overall reaction is shown in Figure 1.
Figure 1. Synthesis of this compound from 4-bromo-5-methylthiophene-2-carboxylic acid.
属性
IUPAC Name |
4-bromo-5-methylsulfanylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S2/c1-10-6-3(7)2-4(11-6)5(8)9/h2H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPNFADNODWZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(S1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
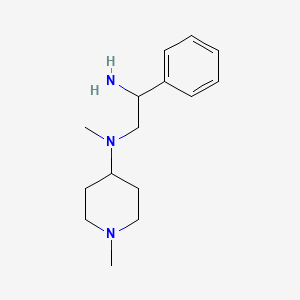
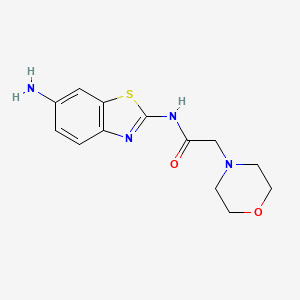

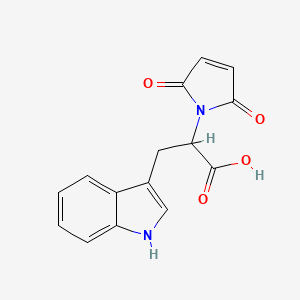
![5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6142758.png)
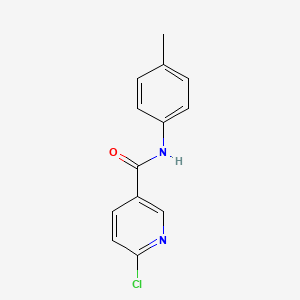
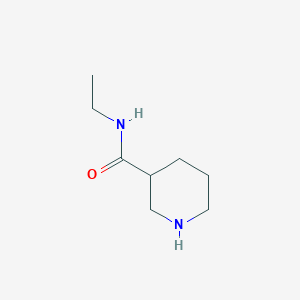
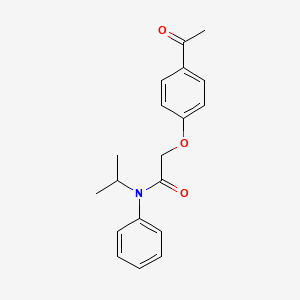
![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)
